molecular formula C10H11NS B134355 Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) CAS No. 154775-95-8

Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI)

Katalognummer: B134355
CAS-Nummer: 154775-95-8
Molekulargewicht: 177.27 g/mol
InChI-Schlüssel: COUCHLIZNRTVGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an allyl group at the second position and a dihydro structure, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) can be achieved through several methods. One common approach involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-2,3-dihydro-1,3-benzothiazole
  • 2-Phenyl-2,3-dihydro-1,3-benzothiazole
  • 2-Ethyl-2,3-dihydro-1,3-benzothiazole

Uniqueness

Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions and applications that are not possible with other similar compounds .

Eigenschaften

CAS-Nummer

154775-95-8

Molekularformel

C10H11NS

Molekulargewicht

177.27 g/mol

IUPAC-Name

2-prop-2-enyl-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7,10-11H,1,5H2

InChI-Schlüssel

COUCHLIZNRTVGR-UHFFFAOYSA-N

SMILES

C=CCC1NC2=CC=CC=C2S1

Kanonische SMILES

C=CCC1NC2=CC=CC=C2S1

Synonyme

Benzothiazole, 2,3-dihydro-2-(2-propenyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.